molecular formula C8H8Cl2O B1456929 1-Chloro-4-(chloromethyl)-2-methoxybenzene CAS No. 13726-18-6

1-Chloro-4-(chloromethyl)-2-methoxybenzene

Cat. No.: B1456929
CAS No.: 13726-18-6
M. Wt: 191.05 g/mol
InChI Key: WMRRGRXKYOAUQD-UHFFFAOYSA-N
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Description

1-Chloro-4-(chloromethyl)-2-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, and a methoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(chloromethyl)-2-methoxybenzene can be synthesized through several methods. One common method involves the chloromethylation of 2-methoxytoluene (o-anisole) using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(chloromethyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzyl derivatives, such as benzylamines, benzylthiols, and benzyl ethers.

    Oxidation: Products include benzaldehyde and benzoic acid derivatives.

    Reduction: Products include toluene derivatives.

Scientific Research Applications

1-Chloro-4-(chloromethyl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(chloromethyl)-2-methoxybenzene depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new carbon-nucleophile bonds. The methoxy group can influence the reactivity of the aromatic ring by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

1-Chloro-4-(chloromethyl)-2-methoxybenzene can be compared with other similar compounds, such as:

    1-Chloro-4-(chloromethyl)benzene: Lacks the methoxy group, making it less electron-rich and less reactive in certain reactions.

    2-Chloro-4-(chloromethyl)-1-methoxybenzene: The position of the chlorine and methoxy groups can affect the compound’s reactivity and the types of reactions it undergoes.

    1-Bromo-4-(chloromethyl)-2-methoxybenzene: The presence of a bromine atom instead of chlorine can alter the compound’s reactivity and the conditions required for its reactions.

These comparisons highlight the unique reactivity and applications of this compound in various fields of scientific research and industry.

Properties

IUPAC Name

1-chloro-4-(chloromethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRRGRXKYOAUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727311
Record name 1-Chloro-4-(chloromethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13726-18-6
Record name 1-Chloro-4-(chloromethyl)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13726-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(chloromethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloro-3-methoxybenzyl alcohol (5 g, 1 equiv) in 15 mL of DCM was treated with thionyl chloride (5 mL, 3 equiv) at reflux for 2 hours. Evaporation of volatiles gave 4-chloro-3-methoxybenzyl chloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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